methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate
Description
Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate is a heterocyclic compound featuring a benzotriazinone core fused to a benzene ring, connected via a butanoyl linker to a methyl ester group. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a pharmacophoric motif known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding.
Properties
Molecular Formula |
C14H16N4O4 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
methyl 2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]acetate |
InChI |
InChI=1S/C14H16N4O4/c1-22-13(20)9-15-12(19)7-4-8-18-14(21)10-5-2-3-6-11(10)16-17-18/h2-3,5-6H,4,7-9H2,1H3,(H,15,19) |
InChI Key |
HAJMXNUBTYUYHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives, such as 2-aminobenzoic acid, undergo cyclization under acidic or basic conditions. For example, treatment with nitrous acid (HNO₂) generates a diazonium intermediate, which rearranges to form the triazinone ring. Alternative methods employ urea or thiourea as cyclizing agents in polar solvents like dimethylformamide (DMF).
Table 1: Reaction Conditions for Benzotriazinone Core Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzoic acid | HNO₂ | H₂O | 0–5 | 68 |
| 2-Nitrobenzamide | NH₃/EtOH | EtOH | 80 | 72 |
Introduction of the Butanoyl Side Chain
The butanoyl moiety is introduced via acylation reactions targeting the nitrogen at position 3 of the benzotriazinone.
Acylation with Butanoyl Chloride
Reacting the benzotriazinone with butanoyl chloride in the presence of a base such as triethylamine (TEA) facilitates nucleophilic substitution. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–25°C, achieving yields of 75–85%.
Alternative Coupling Agents
Patent WO2008089485A2 describes the use of active esters, such as pentafluorophenyl (PFP) or hydroxysuccinimide (NHS) esters, for acylation under milder conditions. For instance, 4-oxo-1,2,3-benzotriazin-3-yl butanoate reacts with the benzotriazinone in DMF at room temperature, minimizing side reactions.
Amidation with Methyl Glycinate
The final step involves coupling the butanoyl intermediate with methyl glycinate to form the acetamide linkage.
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of the butanoyl intermediate. Reaction with methyl glycinate in DMF at 25°C for 12–24 hours yields the target compound.
Table 2: Optimization of Amidation Conditions
| Activator | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 24 | 88 |
| DCC/DMAP | THF | 18 | 76 |
Solid-Phase Synthesis
WO2021034815A1 highlights solid-phase peptide synthesis (SPPS) techniques for analogous structures. Immobilizing the benzotriazinone derivative on a resin allows sequential addition of butanoyl and glycinate groups, followed by cleavage with trifluoroacetic acid (TFA). This method enhances purity (>95%) and scalability.
Purification and Characterization
Crude product purification involves:
-
Liquid-Liquid Extraction : Partitioning between ethyl acetate and aqueous NaHCO₃ to remove acidic impurities.
-
Column Chromatography : Silica gel elution with hexane/ethyl acetate gradients (3:1 to 1:2).
-
Recrystallization : Using ethanol/water mixtures to isolate crystalline product.
Key Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine), 3.67 (s, 3H, OCH₃), 2.41 (t, 2H, CH₂CO).
-
HPLC : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate involves its interaction with specific molecular targets. The benzotriazinone core can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Zelatriazinum (WHO-INN Listed Compound)
Structure : 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Key Differences :
- Replaces the methyl ester group with a trifluoromethoxy-substituted phenyl ethyl acetamide.
- The stereospecific (1S)-configured side chain enhances target selectivity, likely improving pharmacokinetic properties.
Azinphos Ethyl (Organophosphate Insecticide)
Structure : O,O-Diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]ester
Key Differences :
- Substitutes the butanoyl-amino acetate chain with a diethyl phosphorothioate group.
- The benzotriazinone moiety is linked to a sulfur atom, enhancing pesticidal activity via acetylcholinesterase inhibition. The phosphorothioate group confers higher toxicity and environmental persistence .
Triazine Derivatives (Chemical Monthly, 2018)
Examples :
- 4j: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid
- 5l: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Key Differences:
- Replace the benzotriazinone core with a non-fused 1,3,5-triazine ring.
- Feature methoxy, phenoxy, and bromo substituents, altering electronic properties and reactivity. Research Findings:
- 4j exhibits a melting point of 180–182°C and Rf = 0.59 (hexane/EtOH), indicating moderate polarity.
Asundexian Derivatives (Europäisches Patentblatt, 2021)
Structure: Contains a pyridinone and triazole ring instead of benzotriazinone. Key Differences:
- The triazole and pyridinone groups offer distinct hydrogen-bonding and π-stacking interactions.
- Radiolabeled versions (e.g., [^14C]asundexian) are used in pharmacokinetic studies, highlighting differences in metabolic stability compared to benzotriazinone-based compounds .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Functional Group Impact on Bioactivity
| Compound Type | Functional Group | Bioactivity Insight |
|---|---|---|
| Benzotriazinone + ester | Methyl ester | Moderate solubility; potential prodrug formulation |
| Benzotriazinone + phosphorothioate | Diethyl phosphorothioate | High acetylcholinesterase inhibition (pesticidal) |
| Triazine + halogen | Bromine | Enhanced stability in UV/thermal conditions |
Research Findings and Implications
- Solubility and Stability : The methyl ester group in the target compound improves solubility in polar solvents compared to Zelatriazinum’s bulky trifluoromethoxy group, which may enhance blood-brain barrier penetration .
- Synthetic Flexibility : Triazine derivatives (e.g., 4j, 5l) demonstrate the tunability of electronic properties via methoxy/bromo substituents, a strategy applicable to optimizing the target compound .
- Toxicity Profile: Azinphos ethyl’s phosphorothioate group confers mammalian toxicity, whereas the target compound’s amino acetate chain likely reduces non-target effects .
Biological Activity
Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate is a compound that belongs to the class of benzotriazinones, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₃H₁₅N₃O₃
- Molecular Weight: 247.28 g/mol
- CAS Number: 1217707-22-6
Anticancer Activity
Research has indicated that benzotriazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzotriazinones can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzotriazinone Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Benzotriazinone A | HepG2 | 15.0 | Apoptosis induction |
| Benzotriazinone B | MCF7 | 20.5 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
Benzotriazinones also display antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of these compounds against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, benzotriazinones have shown promise as anti-inflammatory agents. Research has suggested that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
Case Study 1: Synthesis and Evaluation
A study published in the Journal of Peptide Research investigated the synthesis of various benzotriazinone derivatives and their biological activities. The researchers synthesized methyl esters and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications to the benzotriazinone structure significantly influenced biological activity.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound revealed strong binding affinities with target proteins involved in cancer progression. These findings suggest potential pathways through which this compound may exert its anticancer effects.
Q & A
Q. What are the recommended synthetic routes for methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate, and what key steps ensure successful synthesis?
Methodological Answer: The compound can be synthesized via multi-step coupling reactions. A general approach involves:
- Step 1 : Activation of the benzotriazinone core using reagents like 2,4,6-trichlorotriazine under controlled temperatures (e.g., 45°C for 1–1.25 hours) to introduce reactive intermediates .
- Step 2 : Amide coupling between the activated intermediate and methyl glycinate derivatives, employing coupling agents such as DCC or EDC in anhydrous solvents (e.g., DMF or THF).
- Purification : Column chromatography (hexane/EtOH gradients) or recrystallization to isolate the product.
Key Characterization : - 1H NMR (DMSO-d6, 200–400 MHz) to confirm proton environments, particularly the methyl ester (δ ~3.7 ppm) and benzotriazinone aromatic signals (δ ~7.0–8.5 ppm) .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer:
- Temperature Control : Maintaining temperatures between 40–50°C during coupling steps minimizes side reactions (e.g., hydrolysis of esters) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while anhydrous conditions prevent undesired hydrolysis .
- Catalytic Additives : Use of DMAP or HOBt accelerates amide bond formation and reduces racemization .
- Real-Time Monitoring : TLC (e.g., hexane/EtOH 1:1) tracks reaction progress, enabling timely termination to avoid degradation .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict and optimize the synthetic pathway for this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) model transition states and intermediates, identifying energetically favorable pathways .
- Machine Learning (ML) : Training ML models on reaction databases (e.g., Reaxys) predicts optimal reagents, solvents, and conditions for higher yields .
- Virtual Screening : Molecular docking simulations assess steric and electronic compatibility between reactants, guiding substituent selection for improved regioselectivity .
Q. What strategies resolve contradictions between experimental data and theoretical predictions (e.g., unexpected stereochemistry or byproducts)?
Methodological Answer:
- Retrosynthetic Analysis : Deconstructing the molecule to identify unstable intermediates or competing reaction pathways (e.g., keto-enol tautomerization in benzotriazinone derivatives) .
- Isotopic Labeling : Using deuterated reagents to trace proton transfer mechanisms and confirm reaction pathways via NMR .
- Cross-Validation : Combining computational (e.g., IRC calculations) and experimental (e.g., X-ray crystallography) data to reconcile discrepancies in stereochemical outcomes .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions .
- Kinetic Modeling : Arrhenius plots derived from stability data predict shelf-life under storage conditions .
Q. What advanced analytical techniques are critical for elucidating the compound’s reactivity in complex biological or catalytic systems?
Methodological Answer:
- LC-MS/MS : Detects trace metabolites or degradation products in biological matrices, with collision-induced dissociation (CID) providing structural insights .
- X-ray Photoelectron Spectroscopy (XPS) : Maps electronic environments of nitrogen and oxygen atoms in the benzotriazinone core to assess redox activity .
- In Situ IR Spectroscopy : Monitors real-time reaction dynamics (e.g., carbonyl stretching frequencies during hydrolysis) .
Q. How can interdisciplinary approaches (e.g., chemical informatics or materials engineering) enhance applications of this compound?
Methodological Answer:
- Chemical Informatics : Curating structure-activity relationship (SAR) databases to link substituent effects (e.g., electron-withdrawing groups on benzotriazinone) with functional outcomes .
- Materials Integration : Embedding the compound into MOFs or hydrogels to study controlled release kinetics or catalytic behavior in heterogeneous systems .
- Bioconjugation : Covalent attachment to biomolecules (e.g., peptides) via NHS ester chemistry for targeted drug delivery studies .
Q. What methodologies address challenges in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing batch-to-batch variability during scale-up .
- Process Analytical Technology (PAT) : Real-time monitoring via inline Raman spectroscopy ensures consistent intermediate formation .
- Design of Experiments (DoE) : Multi-factorial optimization (e.g., Taguchi methods) identifies critical parameters (e.g., stoichiometry, agitation rate) for robust scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
